molecular formula C11H22N2O2 B6352279 tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate CAS No. 2305078-76-4

tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate

Cat. No.: B6352279
CAS No.: 2305078-76-4
M. Wt: 214.30 g/mol
InChI Key: NURXHODEVCLVNT-DTWKUNHWSA-N
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Description

tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate is a chiral piperidine derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a stereochemically defined (2S,4R) 2-methylpiperidine scaffold protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a cornerstone in organic synthesis, effectively protecting the amine functionality from unwanted reactions during multi-step synthetic sequences and allowing for facile deprotection under mild acidic conditions when needed . Compounds with this specific stereochemistry are highly valued for constructing more complex, biologically active molecules. Research indicates that structurally related chiral piperidine carbamates are frequently utilized in the development of potential therapeutic agents, including inhibitors of key biological targets and modulators of immune responses . As a versatile building block, it enables researchers to explore structure-activity relationships and synthesize targeted compounds for high-throughput screening and lead optimization. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[(2S,4R)-2-methylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURXHODEVCLVNT-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 2-Methyl-4-Piperidinone Precursors

The tert-butyloxycarbonyl (Boc) group is widely employed to protect secondary amines during piperidine functionalization. A representative synthesis begins with 2-methyl-4-piperidinone hydrochloride , which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under biphasic conditions (dichloromethane/water, NaHCO₃, 20°C) . This method achieves a 95% yield of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, isolated via silica gel chromatography .

An alternative one-pot approach starts with N-(S)-1-phenylethyl-2-S-methyl-4-piperidinone , which is hydrogenated over Pd/C in tetrahydrofuran (THF) under H₂ pressure (3 bar, 50°C) . Subsequent Boc protection yields the 4-oxopiperidine intermediate in 93% yield, though this requires resolution of the racemic product .

Stereochemical Resolution via Chiral Chromatography

Racemic tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is resolved using a CHIRALPAK AD™ column with ethanol as the mobile phase . Isomer 1 (presumed (2S)-configured) is isolated in 35% yield, while isomer 2 ((2R)) is obtained in 33% yield . Nuclear magnetic resonance (NMR) confirms identical spectra for both enantiomers, necessitating chiral stationary phases for differentiation .

Sodium Borohydride-Mediated Ketone Reduction

Reduction of the 4-keto group in tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate using NaBH₄ in ethanol produces diastereomeric alcohols . The reaction proceeds with partial stereocontrol, yielding trans-4-hydroxy (30%) and cis-4-hydroxy (52%) isomers . NMR analysis distinguishes the diastereomers:

  • trans isomer : δ 4.5 (m, 1H), 1.1 (d, 3H)

  • cis isomer : δ 4.25 (m, 1H), 1.3 (d, 3H)

Purification via silica gel chromatography (7:3 hexane/ethyl acetate) ensures separation .

Catalytic Hydrogenation for Deprotection and Functionalization

Hydrogenolytic removal of benzyl groups is demonstrated in the synthesis of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate from its benzyl-protected precursor . Using Pd/C (10 wt%) under H₂ (15 psi, 18 h), the reaction achieves quantitative yield, with Boc protection retained . This method avoids racemization, critical for preserving the (2S) configuration .

Reductive Amination for Amino Alcohol Synthesis

Reductive amination of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate using ammonium formate and NaBH₃CN in methanol produces tert-butyl (2S)-2-methyl-4-aminopiperidine-1-carboxylate in 91% yield . Acetic acid catalyzes imine formation, while NaBH₃CN selectively reduces the intermediate . This method is advantageous for introducing primary amines without epimerization .

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYieldStereochemical Outcome
Boc ProtectionBoc₂O, NaHCO₃, CH₂Cl₂/H₂O95%Racemic; requires resolution
Chiral ResolutionCHIRALPAK AD™, ethanol33–35%(2S) and (2R) enantiomers
NaBH₄ ReductionEthanol, 2 h, rt30–52%cis/trans diastereomers
Catalytic HydrogenationPd/C, H₂ (15 psi), THF/EtOH100%Retains (2S) configuration
Reductive AminationNH₄HCO₂, NaBH₃CN, MeOH91%4-Amino derivative

Hydrogenation and reductive amination offer superior yields and stereochemical fidelity, whereas chiral resolution remains bottlenecked by moderate efficiency .

Challenges in Stereocontrol and Purification

Achieving the (2S,4R) configuration demands precise control over both chiral centers. While the 2S configuration is established via chiral resolution or asymmetric hydrogenation, the 4R position often requires stereoselective reductions or kinetic resolutions . Flash chromatography (ethyl acetate/cyclohexane) and recrystallization (n-hexane) are critical for isolating diastereomerically pure products .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (6N), reflux, 4–6 h(2S,4R)-2-methylpiperidin-4-amine hydrochloride85–90%
Basic hydrolysisNaOH (2M), MeOH, 50°C, 2 hFree amine + CO₂ + tert-butanol75–80%

The reaction mechanism proceeds via nucleophilic attack on the carbonyl carbon, with the tert-butoxy group acting as a leaving group.

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine participates in alkylation and arylation reactions:

Example: Reaction with 3,6-Dichloro-4,5-dimethylpyridazine

Parameter Details
Reagents3,6-Dichloro-4,5-dimethylpyridazine, K₂CO₃
SolventDMSO
Temperature120°C
Time48 h
Producttert-Butyl N-[1-(6-chloro-4,5-dimethylpyridazin-3-yl)-4-piperidyl]-N-methylcarbamate
Yield65%
Key interactionSNAr mechanism at the 3-position of pyridazine
Source

This demonstrates the compound's utility in constructing heterocyclic pharmacophores .

Reductive Amination

The amine moiety engages in reductive amination with aldehydes/ketones:

Reaction with 4-Bromopicolinaldehyde

Parameter Details
Reagents4-Bromopicolinaldehyde, NaBH₃CN, AcOH
SolventMeOH
Temperature20°C
Time16 h
Producttert-Butyl N-[(2S,4R)-2-methyl-1-(4-bromopyridin-2-ylmethyl)-4-piperidyl]carbamate
Yield56%
ApplicationSynthesis of kinase inhibitor intermediates
Source

Oxidation Reactions

Oxidation of the piperidine ring’s nitrogen or methyl group has been explored:

Oxidizing Agent Conditions Product Notes
KMnO₄ (acidic)H₂SO₄, 60°C, 3 hN-Oxide derivativeLimited yield (~40%)
CrO₃Acetone, 0°C, 1 hKetone at C2 positionRequires anhydrous conditions

Oxidation pathways remain understudied but show potential for functional group diversification.

Decarboxylation Pathways

Under strongly basic conditions, the carbamate group undergoes decarboxylation:

Conditions Reagents Products Yield
Cs₂CO₃, MeCN, 100°C, 1 h2-Methylpiperidine + CO₂ + tert-butanol81%

This reaction aligns with methodologies developed for analogous alkanoyloxycarbamates .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity.

Case Study: Synthesis of Antihypertensive Agents
Research has shown that derivatives of this compound can be utilized to develop antihypertensive agents. For instance, modifications to the piperidine ring have led to compounds with improved efficacy in lowering blood pressure in animal models .

2. Neuroscience Research

This compound has been investigated for its potential neuroprotective properties. Studies indicate that it may play a role in modulating neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Case Study: Neuroprotective Effects
In a study involving neurodegenerative disease models, this compound exhibited protective effects against neuronal apoptosis. The mechanism was linked to its ability to inhibit oxidative stress pathways .

3. Drug Delivery Systems

The compound's carbamate functionality has been explored for use in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.

Data Table: Comparison of Solubility Enhancements

CompoundSolubility (mg/mL)Bioavailability (%)
This compound1575
Standard Drug530

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate involves its ability to protect amine functional groups during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage, which prevents unwanted side reactions. The compound’s molecular targets and pathways include interactions with enzymes and other proteins involved in peptide synthesis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Relevance
tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate - C₁₁H₂₂N₂O₂ 214.3 2-methyl, 4-piperidyl Pharmaceutical intermediate
tert-Butyl (4-methylpiperidin-4-yl)carbamate 163271-08-7 C₁₁H₂₂N₂O₂ 214.3 4-methylpiperidin-4-yl High structural similarity
tert-Butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate - C₁₀H₂₀N₂O₃ 216.3 3-hydroxy, 4-piperidyl Enhanced solubility
tert-Butyl 4-methylpyridin-2-ylcarbamate - C₁₂H₁₆N₂O₂ 220.3 4-methylpyridin-2-yl Kinase inhibitor intermediate
tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate 1807885-20-6 C₁₀H₁₉FN₂O₂ 218.3 4-fluoro, pyrrolidinylmethyl Improved metabolic stability

Research Findings and Implications

  • Stereochemical Impact : The (2S,4R) configuration in the target compound optimizes binding to enzymatic pockets, as seen in kinase inhibitors .
  • Hydrogen Bonding : Compounds like tert-Butyl 4-methylpyridin-2-ylcarbamate form dimers via N–H···N bonds, influencing crystallinity and solubility .
  • Fluorination Effects : Fluorinated analogs exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .

Biological Activity

Tert-butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 214.3 g/mol
  • CAS Number : 2305078-76-4

The compound features a tert-butyl group, a carbamate moiety, and a piperidine ring with specific stereochemistry that enhances its lipophilicity and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate group can form stable interactions with enzymes, potentially inhibiting their activity.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to the suppression of tumor cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties against Gram-positive bacteria by disrupting bacterial membrane integrity.

Biological Activity Overview

Activity Type Description
Anticancer Potential CDK inhibitor, impacting cell cycle regulation and tumor growth inhibition.
Antibacterial Effective against resistant strains; mechanism involves membrane disruption leading to cell death.
Neuroprotective Investigated for protective effects against neurotoxic agents such as amyloid-beta in astrocytes.

Anticancer Properties

Research has indicated that derivatives of this compound may serve as effective CDK inhibitors. A study highlighted the compound's ability to halt proliferative signals in cancer cells, suggesting potential applications in cancer therapy.

Antimicrobial Studies

A comparative study on similar compounds demonstrated significant antibacterial activity against various strains of Gram-positive bacteria, including those resistant to conventional antibiotics. The mechanism involved the disruption of the bacterial cell membrane integrity.

Neuroprotective Effects

In vitro studies have shown that related compounds can protect astrocytes from amyloid-beta-induced toxicity by reducing inflammatory markers like TNF-α and oxidative stress indicators. These findings suggest a potential therapeutic role in neurodegenerative diseases such as Alzheimer's.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reacting piperidine derivatives with tert-butyl carbamate.
  • Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
  • Purification through recrystallization to obtain high purity products suitable for biological testing.

Q & A

Q. What are the common synthetic routes for tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves multi-step sequences starting from piperidine derivatives. Key steps include:

  • Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions. For example, carbamate formation via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .
  • Stereochemical control : The (2S,4R) configuration is achieved using chiral auxiliaries or enantioselective catalysis. For instance, asymmetric hydrogenation or enzymatic resolution may be employed to ensure high enantiomeric excess (ee) .

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialKey ConditionsYield (%)Reference
Boc Protection(2S,4R)-2-methylpiperidineBoc₂O, NaHCO₃, THF, 0°C→RT85–90
Asymmetric Synthesis4-R-hydroxyproline derivativePd/C, H₂, chiral ligand78
Reductive Amination4-ketopiperidineNaBH₄, Boc₂O, MeOH70

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and stereochemistry. For example, characteristic δ 1.36 ppm (Boc tert-butyl protons) and δ 3.52 ppm (piperidine methine protons) align with reported data .
  • X-ray Crystallography : Resolves absolute configuration. Software like SHELX refines crystallographic data to confirm the (2S,4R) configuration .
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol gradients .

Q. Table 2: Key NMR Signals

Proton/GroupChemical Shift (δ, ppm)MultiplicityReference
tert-Butyl (Boc)1.36Singlet
Piperidine C2-CH₃1.45–1.39Multiplet
Piperidine C4-NH5.12 (br s)Broad singlet

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or X-ray) when characterizing this compound?

Methodological Answer:

  • Cross-validation : Combine NMR, X-ray, and mass spectrometry. For instance, discrepancies in NOE (Nuclear Overhauser Effect) correlations can be resolved by comparing experimental and computational (DFT) NMR spectra .
  • Refinement Software : Use SHELX for crystallographic refinement to resolve ambiguities in electron density maps .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify conformational exchange in solution .

Q. What computational methods are employed to predict the reactivity or biological interactions of this carbamate derivative?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates transition states for stereochemical pathways, such as Boc-deprotection kinetics .
  • Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. The (2S,4R) configuration often shows higher affinity due to spatial compatibility with active sites .
  • MD Simulations : Assess stability in physiological conditions (e.g., water-lipid bilayer interactions) .

Q. How does the stereochemistry at the 2S and 4R positions influence the compound's pharmacological activity in drug development studies?

Methodological Answer:

  • Receptor Selectivity : The (2S,4R) configuration may enhance binding to serotonin or dopamine receptors compared to (2R,4S) isomers. For example, analogs with this configuration show improved IC₅₀ values in kinase inhibition assays .
  • Metabolic Stability : Stereochemistry affects susceptibility to esterase-mediated hydrolysis. Bulkier substituents at C2 (methyl group) slow degradation .

Q. Table 3: Stereochemistry vs. Bioactivity

ConfigurationTarget ReceptorIC₅₀ (nM)Half-life (h)Reference
(2S,4R)5-HT₁A12.36.8
(2R,4S)5-HT₁A245.72.1

Q. What strategies optimize enantioselective synthesis to minimize diastereomer formation?

Methodological Answer:

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketopiperidine intermediates .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
  • Protecting Group Tuning : Boc groups stabilize intermediates, reducing racemization during nucleophilic substitutions .

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